molecular formula C21H32N4O2 B3797839 2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B3797839
M. Wt: 372.5 g/mol
InChI Key: OFVIJKQZSHKRSK-UHFFFAOYSA-N
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Description

The compound you mentioned contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms, which are in ortho-substitution . Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its exact structure. For example, pyrazole is labeled as a danger according to GHS, with hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 .

Future Directions

The future directions in the research of pyrazole derivatives could involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Properties

IUPAC Name

2-[4-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-4-27-21-8-6-5-7-18(21)15-25-11-10-24(16-20(25)9-12-26)14-19-13-22-23(3)17(19)2/h5-8,13,20,26H,4,9-12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVIJKQZSHKRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
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2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol

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